N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-hydroxy-4-methoxybenzyl)glycine

Prion protein Neurotoxic peptides Amyloidogenic sequences

When synthesizing aggregation-prone peptides such as amyloid β fragments or prion protein sequences, standard Fmoc-Gly-OH fails due to interchain hydrogen bonding. Fmoc-N(Hmb)-Gly-OH (CAS 148515-78-0) incorporates a reversible 2-hydroxy-4-methoxybenzyl backbone-protecting group that disrupts β-sheet formation, enabling full-length synthesis where unmodified glycine residues produce truncated products. The Hmb group is removed during TFA cleavage or rendered TFA-stable via on-resin O-acetylation for orthogonal strategies. This building block also functions as a peptoid monomer and suppresses aspartimide formation at Asp-Gly motifs. Procure when standard glycine derivatives result in synthetic failure.

Molecular Formula C25H23NO6
Molecular Weight 433.5 g/mol
CAS No. 148515-78-0
Cat. No. B613614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-hydroxy-4-methoxybenzyl)glycine
CAS148515-78-0
SynonymsFmoc-N(Hmb)-Gly-OH; 148515-78-0; Fmoc-N-(2-hydroxy-4-methoxy-benzyl)-Gly-OH; {[(9H-fluoren-9-ylmethoxy)carbonyl][(2-hydroxy-4-methoxyphenyl)methyl]amino}aceticacid; CTK8E8850; ZINC32603333; AKOS025289438; AK170191; AM006156; AM016719; RT-013010; N-(9H-Fluoren-9-ylmethoxycarbonyl)-N-(2-hydroxy-4-methoxybenzyl)glycine; Glycine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[(2-hydroxy-4-methoxyphenyl)methyl]-
Molecular FormulaC25H23NO6
Molecular Weight433.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
InChIInChI=1S/C25H23NO6/c1-31-17-11-10-16(23(27)12-17)13-26(14-24(28)29)25(30)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,27H,13-15H2,1H3,(H,28,29)
InChIKeySFNQJVQTVYXPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N(Hmb)-Gly-OH (CAS 148515-78-0) for Aggregation-Prone Peptide Synthesis: Technical Specifications and Procurement Baseline


N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-((2-hydroxy-4-methoxyphenyl)methyl)glycine, commonly designated Fmoc-N(Hmb)-Gly-OH or Fmoc-(Hmb)Gly-OH (CAS 148515-78-0), is an Nα-Fmoc-protected glycine derivative featuring a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen. Its molecular formula is C₂₅H₂₃NO₆ with a molecular weight of 433.45 g/mol . As a member of the N-substituted glycine class within the Fmoc/tBu solid-phase peptide synthesis (SPPS) ecosystem, this compound functions both as a backbone-protecting building block designed to disrupt interchain hydrogen bonding during chain elongation and as a peptoid monomer for oligomeric N-substituted glycine synthesis [1][2].

Why Fmoc-N(Hmb)-Gly-OH (CAS 148515-78-0) Cannot Be Interchanged with Standard Fmoc-Gly-OH in Difficult Sequences


The substitution of Fmoc-N(Hmb)-Gly-OH with standard Fmoc-Gly-OH or other in-class glycine derivatives in aggregation-prone peptide syntheses is not scientifically equivalent. Interchain association driven by hydrogen bonding is recognized as the primary cause of 'difficult sequences' in SPPS, leading to incomplete acylation, truncated products, and ultimately synthetic failure [1]. The Hmb (2-hydroxy-4-methoxybenzyl) group functions as a reversible backbone-protecting group that sterically disrupts β-sheet formation and inhibits this deleterious interchain association during chain elongation [1][2]. This protection mechanism is absent in standard Fmoc-Gly-OH, meaning that when synthesizing hydrophobic, amyloidogenic, or β-sheet-prone peptides, generic substitution will result in quantifiably inferior crude purity, lower isolated yields, or complete synthetic abortion. Furthermore, the Hmb group can be removed during final TFA cleavage, or alternatively rendered TFA-stable via on-resin O-acetylation for orthogonal deprotection strategies [3], providing tactical flexibility that unmodified glycine derivatives cannot offer. The following evidence quantifies precisely where and why this compound's differentiation matters.

Quantitative Differentiation Evidence: Fmoc-N(Hmb)-Gly-OH (CAS 148515-78-0) Versus Comparator Building Blocks


Aggregation Inhibition: Hmb-Gly Versus Standard Fmoc-Gly-OH in Prion Peptide 106-126 Synthesis

In the manual Fmoc-based SPPS of the neurotoxic human prion peptide residues 106-126 (PrP 106-126), standard Fmoc chemistry failed completely, with acylation terminating at the central hydrophobic core. The incorporation of Hmb protection at glycine residues 119 and 124 enabled synthesis of the full-length 21-mer peptide, albeit in low yield, representing a qualitative shift from no product to isolable product [1].

Prion protein Neurotoxic peptides Amyloidogenic sequences Fmoc SPPS

Crude Purity Enhancement: Hmb Versus Pseudoproline Building Blocks in Difficult Peptide Synthesis

A comparative study directly evaluated Hmb-protected amino acids versus pseudoproline (ΨPro) building blocks in the solid-phase synthesis of 'difficult' peptides. Both approaches produced substantial improvements in crude peptide purity compared to unprotected synthesis. However, pseudoproline incorporation proved superior to Hmb backbone protection due to slow and incomplete coupling of the amino acid immediately following the Hmb amino acid residue [1]. This represents both a differentiation from unprotected synthesis and a defined performance limitation relative to an alternative technology.

Difficult peptides Pseudoproline Backbone protection Crude purity

Aspartimide Prevention: N-Hmb Versus N-Dmb Backbone Protection in Asp-Gly Sequences

In the synthesis of peptides containing the problematic Asp-Gly motif, the efficiency of N-Hmb backbone protection was compared against N-Dmb (2,4-dimethoxybenzyl) protection for preventing aspartimide formation. Both N-Dmb and N-Hmb backbone protection strategies were evaluated; Dmb-based dipeptides (Fmoc-Aaa-(Dmb)Gly-OH) demonstrated efficacy, with a noted characteristic that coupling to DmbGly proceeds under standard conditions whereas all other couplings are very sterically hindered [1]. HmbGly similarly exhibits standard coupling onto the residue, while subsequent acylation of Hmb-protected residues requires symmetric anhydride activation in DCM unless both residues are β-branched [1].

Aspartimide formation Asp-Gly sequences Backbone protection Fmoc SPPS

Sequence Position Optimization: (Hmb)Gly Long-Range Effect Variability in Difficult Sequences

In the systematic synthesis of two difficult sequences, the positioning of (Hmb)Gly proved critical to synthetic outcome. (Hmb)Gly, while attractive due to the ease of coupling the following residue, did not always produce the expected long-range protective effect against interchain association. The study demonstrated that relocating the Hmb protection to a suitable preceding position in the sequence overcame this shortcoming [1]. This defines a sequence-context-dependent performance profile rather than a universal protective effect.

Backbone protection positioning Difficult sequences Hmb strategy SPPS optimization

Orthogonal Deprotection Capability: Acetylated Hmb TFA Resistance Versus Standard Hmb

Hmb protection offers a unique orthogonal deprotection capability not available with standard Fmoc amino acids. By default, the Hmb group is removed during final TFA cleavage. However, on-resin O-acetylation renders the Hmb group TFA-resistant, allowing it to survive acidolytic cleavage conditions [1]. This enables selective, post-cleavage manipulation strategies or the retention of backbone protection in the final peptide product—a tactical option unavailable with unmodified glycine or most standard backbone protection approaches.

Orthogonal deprotection TFA-stable protection On-resin modification Fmoc SPPS

Validated Application Scenarios for Fmoc-N(Hmb)-Gly-OH (CAS 148515-78-0) Based on Quantitative Evidence


Synthesis of Amyloidogenic and Prion-Derived Peptide Sequences

This compound is specifically indicated for the Fmoc SPPS of peptides with known amyloidogenic or β-sheet aggregation propensity, such as prion protein fragments (e.g., PrP 106-126) and amyloid β peptide derivatives (e.g., Aβ 25-35). Evidence demonstrates that standard Fmoc-Gly-OH fails completely in these sequences due to interchain association, whereas incorporation of Hmb-protected glycine enables full-length peptide formation [1]. Researchers pursuing neurodegenerative disease models or amyloid structural studies should procure this building block when encountering synthetic failure with standard glycine residues.

Peptoid Library Synthesis via Fmoc Monomer Method

As an Fmoc-protected N-substituted glycine, this compound serves as a peptoid monomer in the solid-phase synthesis of oligomeric peptoids. The established 'monomer' method enables the monitored synthesis of relatively large quantities of pure peptoids and the systematic translation of peptide sequences into corresponding peptoid backbones [1]. Procurement is warranted for medicinal chemistry programs exploring peptoid-based drug candidates, antimicrobial peptoids, or protease-resistant peptide mimetics.

Prevention of Aspartimide Formation in Asp-Gly Containing Peptides

In peptide sequences containing the aspartimide-prone Asp-Gly motif, Fmoc-N(Hmb)-Gly-OH provides backbone protection that suppresses this deleterious side reaction during Fmoc SPPS [1]. The Hmb group may be employed either as the monomeric building block or as part of an Hmb-containing dipeptide strategy. Researchers synthesizing therapeutic peptides containing Asp-Gly junctions—common in many bioactive sequences—should evaluate this compound as a risk-mitigation tool, particularly when pseudoproline strategies are inapplicable due to sequence constraints.

Retention of Backbone Protection in Final Cleaved Peptides via Acetylation

For applications requiring retention of backbone amide protection in the final cleaved peptide product—such as improving solubility of highly hydrophobic peptides for purification or assay purposes—the TFA-stable acetylated Hmb variant offers a unique capability. Standard Hmb is TFA-cleaved; on-resin O-acetylation prior to cleavage yields an acid-stable protected product [1]. This application scenario applies to peptides destined for biological assays where unmodified peptide aggregation would confound results, or where stepwise, orthogonal deprotection strategies are required post-synthesis.

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